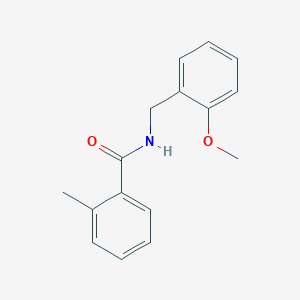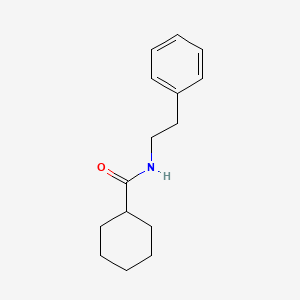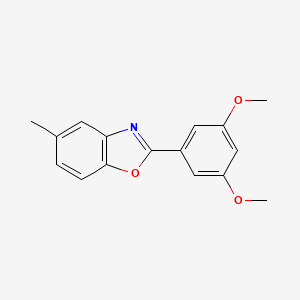![molecular formula C21H18FN3O2 B5704126 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, also known as DFP-10825, is a novel small-molecule inhibitor of protein kinase B (PKB/Akt) that has shown promising results in preclinical studies. PKB/Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism, and is frequently dysregulated in various human cancers.
作用机制
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine binds to the ATP-binding site of PKB/Akt and inhibits its activity by preventing the phosphorylation of downstream substrates, such as glycogen synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (mTOR). This leads to the activation of pro-apoptotic pathways and the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, suggesting a potential role in the treatment of diabetes.
实验室实验的优点和局限性
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments, including its high potency and selectivity for PKB/Akt, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential use in combination therapy. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has shown promising results in preclinical studies, and several future directions are being explored. These include the development of more potent and selective analogs of this compound, the investigation of its efficacy in combination with other targeted therapies, the exploration of its potential use in other diseases, such as neurodegenerative disorders, and the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics.
Conclusion
This compound is a novel small-molecule inhibitor of PKB/Akt that has shown promising results in preclinical studies. Its high potency and selectivity for PKB/Akt, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential use in combination therapy make it a promising candidate for further development. However, more research is needed to optimize its pharmacokinetics and explore its potential use in other diseases.
合成方法
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine was synthesized by a multi-step process that involved the reaction of 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde with 2-methylpyrazolone to form the corresponding chalcones. The chalcones were then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core structure, which was further modified with various substituents to optimize the potency and selectivity of the compound.
科学研究应用
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, where it has shown potent and selective inhibition of PKB/Akt activity, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting a potential role in combination therapy. In addition, this compound has been investigated for its potential use in other diseases, such as diabetes and neurodegenerative disorders, where PKB/Akt is also involved in the pathogenesis.
属性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-13-20(14-4-7-16(22)8-5-14)21-23-11-10-17(25(21)24-13)15-6-9-18(26-2)19(12-15)27-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBAEINQWHUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)

![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)


![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)


